5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
5-bromo-1-ethyl-3-iodopyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2/c1-2-13-5-7(11)6-3-9(10)12-4-8(6)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTWUHXBKIXTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC(=NC=C21)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the compound, such as pyrrolo[2,3-c]pyridine oxides.
Reduction Products: Dehalogenated derivatives of the compound.
Scientific Research Applications
The biological activities of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine have been studied extensively, revealing its potential in various therapeutic areas.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial activity:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table presents findings related to its antitumor activity:
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). The following table summarizes findings related to its anti-inflammatory effects:
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
Study on Antimicrobial Activity
A study conducted on various derivatives of pyrrolo compounds revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.
Antitumor Research
Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations: [2,3-c] vs. [2,3-b] Pyrrolopyridines
The nitrogen positioning in the pyridine ring distinguishes pyrrolo[2,3-c]pyridine from the more common [2,3-b] isomers. Relocating the nitrogen from position 7 ([2,3-b]) to position 6 ([2,3-c]) significantly reduces kinase inhibitory activity, as demonstrated in studies on LATS inhibitors . This highlights the critical role of nitrogen placement in target engagement.
Substituent Effects: Halogens and Alkyl Groups
*Calculated molecular weight based on formula C₉H₈BrIN₂.
- Halogen Effects: Bromine and iodine at positions 3/5 enhance electrophilicity, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings (e.g., ).
- N1-Alkylation : The ethyl group in the target compound improves solubility in organic solvents compared to unsubstituted analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-c]pyridine ). Bulkier groups (e.g., benzyl in ) further enhance steric hindrance, altering binding kinetics .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Pyrrolopyridines
*Predicted using Molinspiration software.
Biological Activity
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
- Molecular Formula : C₉H₈BrI N₂
- CAS Number : 1690341-99-1
- Molecular Weight : 292.08 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with bromine and iodine substituents at specific positions, which may influence its reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolopyridine derivatives. In particular, this compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A series of experiments were conducted to assess the antiproliferative effects of this compound against several cancer cell lines, including HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (lymphocytic leukemia). The results are summarized in Table 1 below.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| CEM | 12.8 | Cell cycle arrest at G2/M phase |
| L1210 | 10.5 | Inhibition of DNA synthesis |
The compound exhibited significant cytotoxicity with IC₅₀ values indicating its effectiveness in targeting proliferative pathways in tumor cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.
- Induction of Apoptosis : Treatment with this compound leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, facilitating programmed cell death.
- Cell Cycle Arrest : It has been observed that the compound induces cell cycle arrest at the G2/M checkpoint, preventing further cellular division and promoting apoptosis .
Antiviral Activity
In addition to its antitumor properties, preliminary studies suggest that this compound may possess antiviral activity against certain viral pathogens.
Case Study: Antiviral Efficacy
The efficacy against viruses such as Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV) was evaluated through plaque reduction assays. The results are presented in Table 2.
| Virus | EC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Herpes Simplex Virus | 20.4 | Inhibition of viral entry |
| Cytomegalovirus | 18.7 | Disruption of viral replication |
These results indicate that the compound may interfere with viral life cycles by targeting specific stages such as entry or replication .
Q & A
Q. What are the common synthetic routes for 5-bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine?
The compound is typically synthesized via sequential halogenation and alkylation. For example:
- Halogenation : Bromine and iodine are introduced at positions 5 and 3, respectively, using electrophilic substitution or metal-mediated coupling (e.g., Sonogashira coupling for alkynyl substitutions) .
- N-Alkylation : Ethyl groups are introduced at the pyrrole nitrogen using alkyl halides (e.g., ethyl iodide) in the presence of a strong base like NaH. This step often requires protection/deprotection strategies (e.g., tosyl chloride for temporary sulfonamide protection) to avoid competing reactions .
- Purification : Silica gel chromatography with heptane/ethyl acetate mixtures (e.g., 8:2 ratio) is standard for isolating intermediates .
Q. How is the structure of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substitution patterns. For example, ethyl groups show characteristic triplets (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.5 ppm for CH), while aromatic protons on the pyrrolopyridine core resonate at δ 7.4–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and halogen isotopes (e.g., bromine and iodine isotopic patterns) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective iodination at position 3?
Iodination at position 3 competes with other reactive sites due to the electron-rich pyrrole ring. Solutions include:
- Directed ortho-Metalation : Using a directing group (e.g., aldehyde or nitro group) to guide iodine placement .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during electrophilic substitutions .
- Protection Strategies : Temporary protection of the pyrrole NH with tosyl or SEM groups prevents unwanted N-iodination .
Q. How can computational methods optimize reaction pathways for derivatives?
Quantum chemical calculations (e.g., DFT) predict regioselectivity and transition states for halogenation or cross-coupling reactions. For example:
- Reaction Path Search : Identifying low-energy pathways for Suzuki-Miyaura coupling using palladium catalysts .
- Solvent Effects : Simulating solvent interactions (e.g., THF vs. DMF) to improve yield in alkylation steps .
- Machine Learning : Training models on existing reaction data (e.g., yields from similar pyrrolopyridine syntheses) to predict optimal conditions .
Q. How do conflicting NMR data in literature reports arise, and how are they resolved?
Discrepancies often stem from:
- Solvent Effects : Proton shifts vary between DMSO-d and CDCl due to hydrogen bonding (e.g., NH protons in DMSO-d appear as broad singlets at δ ~12.4 ppm) .
- Tautomerism : The pyrrolopyridine core can adopt multiple tautomeric forms, altering peak positions. Dynamic NMR or X-ray crystallography resolves these ambiguities .
Q. What strategies mitigate low yields in cross-coupling reactions with this compound?
- Catalyst Optimization : Pd(PPh) or PdCl(dppf) enhance efficiency in Suzuki-Miyaura couplings with aryl boronic acids .
- Microwave-Assisted Synthesis : Accelerating reaction times (e.g., 4 hours at 105°C vs. 24 hours conventionally) improves yields by reducing decomposition .
- Precision Stoichiometry : Maintaining a 1:1.2 molar ratio of halogenated substrate to coupling partner minimizes side products .
Q. How does the electronic nature of bromine vs. iodine influence further derivatization?
- Bromine : Participates in slower oxidative addition with palladium catalysts, making it suitable for sequential functionalization (e.g., Suzuki coupling after iodination) .
- Iodine : Higher reactivity in Ullmann or Buchwald-Hartwig aminations due to weaker C–I bonds, enabling rapid aryl-amine bond formation .
Data Contradiction Analysis
Q. Why do similar reactions report divergent yields (e.g., 36% vs. 75%)?
Key variables include:
- Purification Method : Crystallization (75% yield ) vs. column chromatography (36% yield ), where losses occur during elution.
- Catalyst Loading : Higher Pd(PPh) concentrations (2 mol% vs. 1 mol%) improve coupling efficiency but increase cost .
- Substrate Purity : Trace moisture or oxygen degrades sensitive intermediates, requiring rigorous anhydrous conditions .
Q. How do structural analogs (e.g., 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine) inform SAR studies?
- Bioactivity Trends : Pyrazole analogs show enhanced kinase inhibition vs. pyrrolopyridines, guiding focus on nitrogen positioning .
- Solubility Differences : Ethyl groups improve lipophilicity (logP ~2.5) compared to methyl derivatives, impacting cell permeability in biological assays .
Methodological Recommendations
Q. What in vitro assays are recommended for initial biological screening?
- Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., FGFR1) due to the compound’s structural similarity to known inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with IC determination .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
